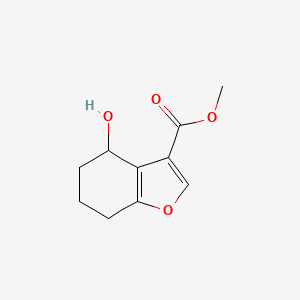![molecular formula C40H32O8P2 B12836459 (7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is a complex organic compound characterized by its unique structure, which includes two diphenylphosphine oxide groups attached to a bibenzo[d][1,3]dioxole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the bibenzo[d][1,3]dioxole core. This core is then functionalized with methoxy groups and subsequently reacted with diphenylphosphine oxide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce new functional groups, leading to derivatives with varied properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential therapeutic agent due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound’s unique structure allows it to be explored for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional versatility.
Wirkmechanismus
The mechanism of action of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine: A similar compound with slight variations in the functional groups attached to the core structure.
2-Fluorodeschloroketamine: Another compound with a similar core structure but different functional groups, leading to distinct properties and applications.
Uniqueness
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C40H32O8P2 |
|---|---|
Molekulargewicht |
702.6 g/mol |
IUPAC-Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C40H32O8P2/c1-43-31-23-33(49(41,27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(39-37(31)45-25-47-39)36-34(24-32(44-2)38-40(36)48-26-46-38)50(42,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-24H,25-26H2,1-2H3 |
InChI-Schlüssel |
BIKYTONGIDUCQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1OCO2)C3=C(C=C(C4=C3OCO4)OC)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)





![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)



